(4-(2-Nitro-ethyl)-phenyl)-phenyl-amine
Description
(4-(2-Nitro-ethyl)-phenyl)-phenyl-amine is a phenyl-amine derivative featuring a nitro-ethyl substituent at the para position of the phenyl ring. This compound combines an electron-withdrawing nitro group (-NO₂) with an ethyl chain, which introduces steric bulk and moderate lipophilicity. For instance, phenyl-amine derivatives are critical in electro-optic materials due to their π-π interactions with liquid crystals and serve as ligands in asymmetric catalysis .
Properties
Molecular Formula |
C14H14N2O2 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
4-(2-nitroethyl)-N-phenylaniline |
InChI |
InChI=1S/C14H14N2O2/c17-16(18)11-10-12-6-8-14(9-7-12)15-13-4-2-1-3-5-13/h1-9,15H,10-11H2 |
InChI Key |
UVPJEUOCTBVBTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)CC[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Effects
The nitro-ethyl substituent distinguishes this compound from other phenyl-amine derivatives. Below is a comparative analysis with key analogs:
Key Research Findings
Electro-Optic Applications :
- Phenyl-amine dopants with nitro or hydroxyl groups enhance π-π interactions in liquid crystal (LC) mixtures, reducing clearing points (Tₙᵢ) and improving electro-optic responses . The nitro-ethyl group in the target compound may similarly strengthen host-guest interactions in LC systems.
Catalytic Activity :
- Electron-withdrawing substituents (e.g., -F in Ligand 5a) improve enantioselectivity in Cu-catalyzed nitroaldol reactions . The nitro group in the target compound could amplify such effects, though steric hindrance from the ethyl chain might require optimization.
Pharmaceutical Relevance :
- Chloro-nitro-phenyl-amine derivatives (e.g., N-(4-Chloro-2-nitrophenyl)aniline) are intermediates in drug synthesis . The nitro-ethyl analog may offer improved metabolic stability compared to chloro derivatives due to reduced electrophilicity.
Materials Science: Methoxy-substituted phenyl-amines (e.g., Spiro-OMeTAD) are widely used as HTLs in solar cells due to their balanced conductivity and band alignment .
Challenges :
- Nitro groups are prone to reduction under harsh conditions, necessitating careful selection of catalysts and solvents.
- Steric effects from the ethyl chain may slow reaction kinetics in coupling steps.
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